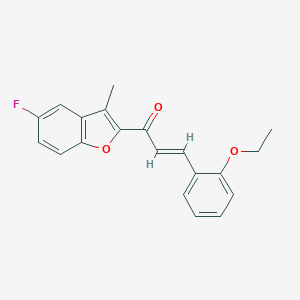
Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds related to Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and tested for their antihypertensive and anti-ulcer activities. These studies highlight the therapeutic potential of dihydropyrimidines due to their wide range of biological activities. For example, Rana, Kaur, and Kumar (2004) synthesized various dihydropyrimidines and tested them for antihypertensive activity, revealing new insights into the structure-activity relationship Rana et al., 2004. Additionally, Rana, Kaur, Chaudhary, Kumar, and Goyal (2011) explored the anti-ulcer potential of these compounds, identifying compounds with significant anti-ulcer activity compared to control groups Rana et al., 2011.
Structural and Conformational Analysis
Memarian, Ranjbar, Sabzyan, Habibi, and Suzuki (2013) conducted X-ray crystal structure analysis and quantum chemical calculations to determine the molecular structure and conformational preferences of tetrahydropyrimidine derivatives. This study revealed the quasi-boat conformation of the heterocyclic ring, providing valuable insights into the stereochemistry of these molecules Memarian et al., 2013.
Antimicrobial and Anticancer Applications
Several studies have investigated the antimicrobial and anticancer potentials of dihydropyrimidine derivatives. Sawant and Bhatia (2008) synthesized and evaluated the antibacterial activity of tetrahydropyrimidine analogues, establishing a quantitative structure-activity relationship (QSAR) to correlate activity with physicochemical properties Sawant & Bhatia, 2008. Moreover, Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, and Ghazi-Khansari (2021) designed and synthesized tetrahydropyrimidinone(thione)-triazole hybrid derivatives, evaluating their cytotoxic and antimicrobial activities against cancer cell lines and bacterial strains. Among these, specific derivatives showed high cytotoxic activity against MCF7 and Hep-G2 cell lines, indicating their potential as anticancer agents Mirzayi et al., 2021.
Properties
IUPAC Name |
benzyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-6-3-2-4-7-13)17(22-19(25)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSAKOMKUNDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxyethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383878.png)
![ethyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383879.png)
![Allyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383880.png)
![N-(2-methoxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B383882.png)
![3-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B383883.png)
![(E)-(4-butoxy-3-methylphenyl){2-(3-ethoxy-4-hydroxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B383884.png)

![dimethyl 4-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383886.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B383889.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383890.png)
![(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate](/img/structure/B383893.png)

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B383897.png)
![3-chloro-6-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B383899.png)
